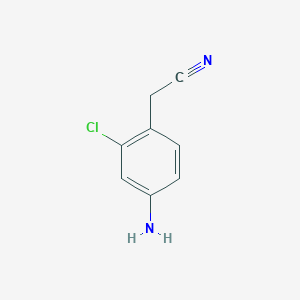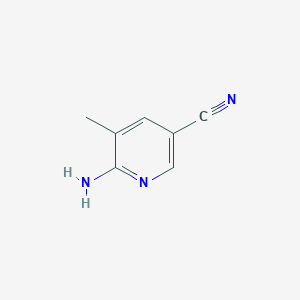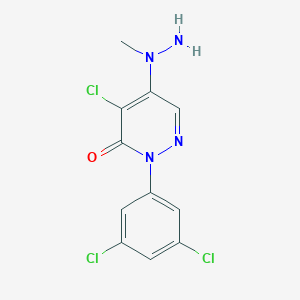
2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Vue d'ensemble
Description
2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol, also known as 2-HMP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and is known to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Beta-Mannosidase Inhibition
A related compound, 6-deoxy-DMDP, derived from the seeds of Angylocalyx pynaertii, shows unique inhibition of beta-mannosidase. This finding is significant as structurally related polyhydroxypyrrolidine alkaloids are generally inhibitors of alpha- and beta-glucosidase (Molyneux et al., 1993).
Synthetic Approaches
Researchers have developed synthetic approaches to imino sugar compounds from naturally occurring sugars and amino acids, highlighting the potential for creating derivatives of 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol (Kotian et al., 2011).
Enzymatic Activity Inhibition in Cancer Cell Lines
N-alkylated derivatives of d-fagomine and 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol showed cytotoxicity in human cancer cell lines and inhibited specific glycosidases. The length of the alkyl chain linked to the iminosugars determined their cytotoxicity and enzymatic inhibition effects (Padró et al., 2010).
Chemoenzymatic Synthesis
Chemoenzymatic synthesis techniques have been applied to related compounds, offering new methods for producing these types of molecules with high diastereo- and enantioselectivity (Haddad & Larchevêque, 2005).
Diversity-Oriented Synthesis of Chiral Building Blocks
Functionalized chiral building blocks and biologically active iminosugars, similar to 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol, have been synthesized from D-Mannitol. This approach showcases the potential of diversity-oriented synthesis in generating structurally diverse molecules (Aravind et al., 2011).
Propriétés
IUPAC Name |
2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVOJPDDTVFNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)




![3-[(2,6-dichlorophenyl)-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)methyl]-2-hydroxy-1H-1,8-naphthyridin-4-one](/img/structure/B70427.png)





![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)